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molecular formula C9H12N2O2 B8685183 Methyl 6-methyl-2-(methylamino)pyridine-3-carboxylate

Methyl 6-methyl-2-(methylamino)pyridine-3-carboxylate

Cat. No. B8685183
M. Wt: 180.20 g/mol
InChI Key: SWMVKQYNIHVZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04215123

Procedure details

To a solution of 9.0 g. (0.05 mole) of methyl 2-methylamino-6-methylnicotinate in 150 ml. of anhydrous diethyl ether was added 3.75 g. (0.025 mole) of ethyl malonyl chloride. The mixture was stirred at room temperature for 3 hours. The mixture was filtered and the filtrate was dissolved in 10 ml. of ethanol. This solution was added to a solution of 1.15 g. (0.05 g. atoms) of sodium in 75 ml. of ethanol. The mixture was stirred at room temperature for 5 minutes and was filtered. The filter cake was triturated with 100 ml. of water and this mixture was acidified with glacial acetic acid. The insoluble material was collected, air dried and was recrystallized from ethyl acetate to give 1.5 g. of the title compound, m.p. 143°-5° C.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.025 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[N:12]=[C:11]([CH3:13])[CH:10]=[CH:9][C:4]=1[C:5](OC)=[O:6].C([CH:16]([C:20](Cl)=[O:21])[C:17](Cl)=[O:18])C.[CH2:23]([O:25]CC)[CH3:24]>>[CH2:23]([O:25][C:20]([C:16]1[C:17](=[O:18])[N:2]([CH3:1])[C:3]2[C:4]([C:5]=1[OH:6])=[CH:9][CH:10]=[C:11]([CH3:13])[N:12]=2)=[O:21])[CH3:24]

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
CNC1=C(C(=O)OC)C=CC(=N1)C
Step Two
Name
Quantity
0.025 mol
Type
reactant
Smiles
C(C)C(C(=O)Cl)C(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
DISSOLUTION
Type
DISSOLUTION
Details
the filtrate was dissolved in 10 ml
ADDITION
Type
ADDITION
Details
This solution was added to a solution of 1.15 g
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The filter cake was triturated with 100 ml
CUSTOM
Type
CUSTOM
Details
The insoluble material was collected
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give 1.5 g

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(=O)C=1C(N(C2=NC(=CC=C2C1O)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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